2-[(Cyclohexanemethoxy)methyl]thiophenol
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Overview
Description
2-[(Cyclohexanemethoxy)methyl]thiophenol is an organic compound that belongs to the class of thiophenols. Thiophenols are aromatic compounds containing a thiol group (-SH) attached to a benzene ring. This particular compound features a cyclohexane ring attached to a methoxy group, which is further connected to a thiophenol moiety. The molecular formula of this compound is C14H20OS, and it has a molecular weight of 236.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohexanemethoxy)methyl]thiophenol can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanemethanol with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Another approach involves the use of cyclohexanemethyl chloride and thiophenol in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated through extraction and purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclohexanemethoxy)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids, and sulfoxides.
Reduction: Thiolates and other reduced sulfur compounds.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-[(Cyclohexanemethoxy)methyl]thiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Cyclohexanemethoxy)methyl]thiophenol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The parent compound with a simpler structure.
Cyclohexanemethanol: Lacks the thiophenol moiety but shares the cyclohexane and methoxy groups.
Methoxybenzene (Anisole): Contains a methoxy group attached to a benzene ring but lacks the thiol group.
Uniqueness
2-[(Cyclohexanemethoxy)methyl]thiophenol is unique due to the combination of its cyclohexane, methoxy, and thiophenol moieties. This structural arrangement imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(cyclohexylmethoxymethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OS/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h4-5,8-9,12,16H,1-3,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBISBPDXNIUIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COCC2=CC=CC=C2S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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